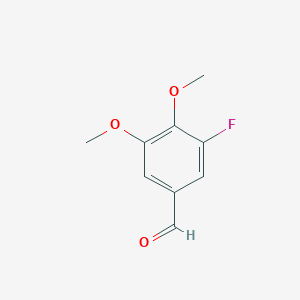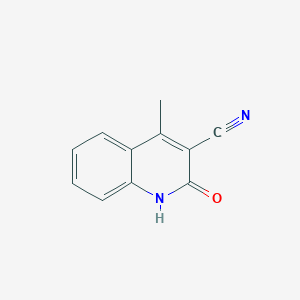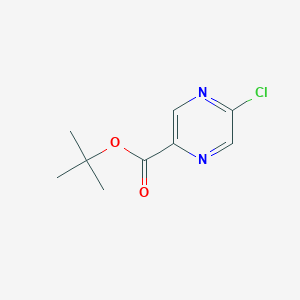
tert-Butyl 5-chloropyrazine-2-carboxylate
Descripción general
Descripción
Tert-Butyl 5-chloropyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The tert-butyl group attached to the pyrazine ring influences the compound's physical and chemical properties and can affect its reactivity and biological activity .
Synthesis Analysis
The synthesis of tert-Butyl 5-chloropyrazine-2-carboxylate and its derivatives typically involves the condensation of substituted pyrazinecarboxylic acid chlorides with different amines,
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research indicates that tert-Butyl 5-chloropyrazine-2-carboxylate and its derivatives are involved in the synthesis of various compounds with significant biological activities. For instance, studies have shown that these compounds can be used to synthesize amides that exhibit anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These properties were particularly notable in derivatives like 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide, which showed high activity against Mycobacterium tuberculosis and significant antifungal effects against Trichophyton mentagrophytes, respectively. The compounds also demonstrated notable inhibition of oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).
Impact on Flavonolignan Production
The impact of substituted amides of pyrazine-2-carboxylic acids, which can be synthesized from tert-Butyl 5-chloropyrazine-2-carboxylate, on the production of flavonolignans in cultures of Silybum marianum (milk thistle) has been studied. These compounds markedly influenced the production of flavonolignans in vitro, indicating potential applications in enhancing secondary metabolite production in plant cultures (Tumova et al., 2005).
Advancements in Synthesis Methods
Research has also explored efficient methods for synthesizing tert-butyl carboxylate-substituted amino-pyridine, -pyridazine, and -pyrazine, demonstrating the significance of tert-Butyl 5-chloropyrazine-2-carboxylate in developing new synthetic pathways. This highlights its role in facilitating the production of a range of nitrogen-containing heterocyclic compounds (Kandalkar et al., 2013).
Spectroscopic Analysis and Molecular Studies
Significant research has been conducted on the spectroscopic analysis of tert-butyl 5-chloropyrazine-2-carboxylate derivatives, focusing on their molecular structure, vibrational frequencies, and electronic properties. These studies provide insights into the molecular characteristics and potential applications of these compounds in various scientific domains (Bhagyasree et al., 2015).
Safety And Hazards
The safety information for “tert-Butyl 5-chloropyrazine-2-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
tert-butyl 5-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVYCXYNSSYJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328106 | |
| Record name | tert-Butyl 5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-chloropyrazine-2-carboxylate | |
CAS RN |
169335-50-6 | |
| Record name | NSC724001 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl 5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

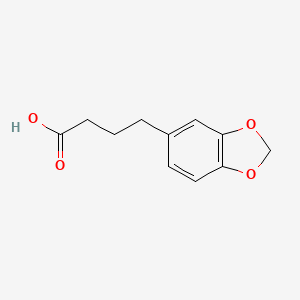
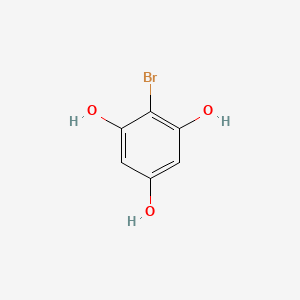
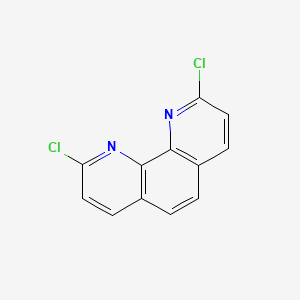
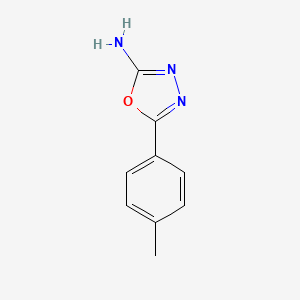
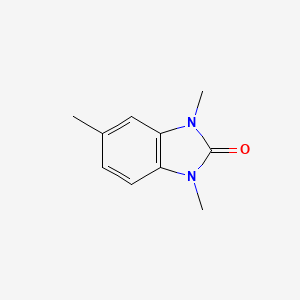

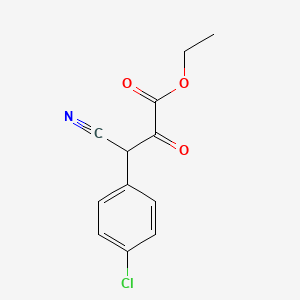
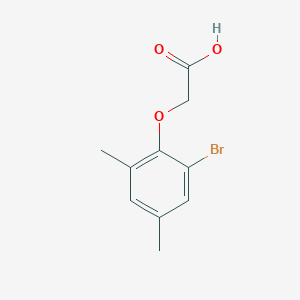
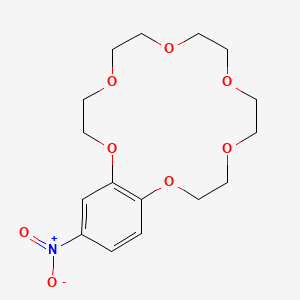
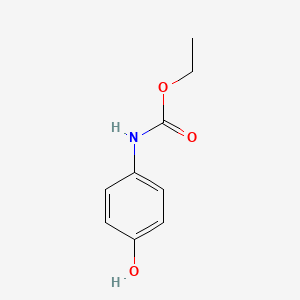
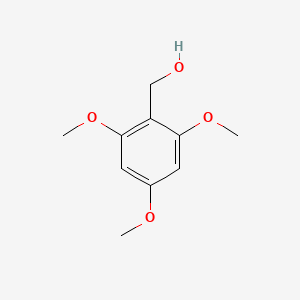
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
